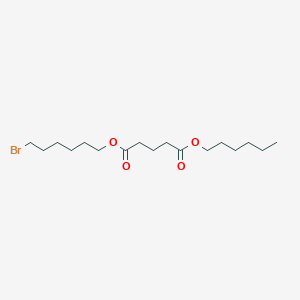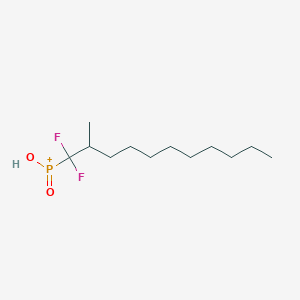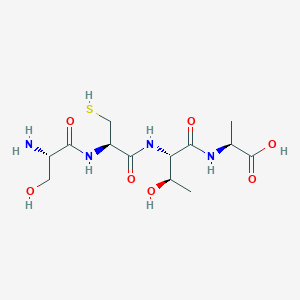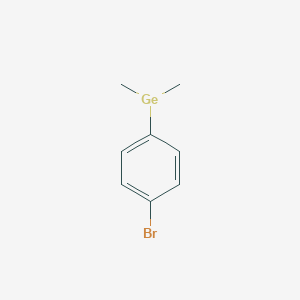
6-Bromohexyl hexyl pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohexyl hexyl pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl hexyl pentanedioate typically involves the esterification of hexyl pentanedioate with 6-bromohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of automated systems can minimize human error and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohexyl hexyl pentanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoalkyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are commonly used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted hexyl pentanedioates, depending on the nucleophile used.
Oxidation: The major products are hexyl pentanedioic acid and its derivatives.
Reduction: The major products are hexyl pentanediol and its derivatives.
Aplicaciones Científicas De Investigación
6-Bromohexyl hexyl pentanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-Bromohexyl hexyl pentanedioate largely depends on the specific application and the target molecule. In general, the bromoalkyl group can act as a reactive site for nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. The ester groups can also participate in hydrolysis or transesterification reactions, leading to the release of hexyl pentanedioic acid or its derivatives.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromohexyl hexanoate: Similar in structure but with a shorter ester chain.
6-Bromohexyl decanoate: Similar in structure but with a longer ester chain.
6-Bromohexyl octanoate: Similar in structure but with an intermediate ester chain length.
Uniqueness
6-Bromohexyl hexyl pentanedioate is unique due to its specific combination of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
821015-80-9 |
|---|---|
Fórmula molecular |
C17H31BrO4 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
5-O-(6-bromohexyl) 1-O-hexyl pentanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-2-3-4-8-14-21-16(19)11-10-12-17(20)22-15-9-6-5-7-13-18/h2-15H2,1H3 |
Clave InChI |
UHPINZFIRGCFQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCCC(=O)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)


![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)


